6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC17834254
Molecular Formula: C7H3BrClIN2
Molecular Weight: 357.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrClIN2 |
|---|---|
| Molecular Weight | 357.37 g/mol |
| IUPAC Name | 6-bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-6(9)3-12(7)2-4/h1-3H |
| Standard InChI Key | JWBPSBVWFHJTRT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NC(=CN2C=C1Br)Cl)I |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s core structure consists of a fused bicyclic system: a pyridine ring bridged with an imidazole moiety. Halogen atoms are positioned at the 2-, 6-, and 8-positions of the heterocycle (Figure 1). The iodine atom at the 8-position occupies a sterically demanding site, which may influence regioselectivity in subsequent reactions.
Table 1: Fundamental Properties of 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine
| Property | Value |
|---|---|
| CAS Number | 1421602-45-0 |
| Molecular Formula | |
| Molecular Weight | 357.37 g/mol |
| Density | Not Available |
| Melting/Boiling Points | Not Available |
The absence of reported melting/boiling points and density in the literature highlights the need for further experimental characterization.
Electronic and Steric Effects
The electron-withdrawing nature of the halogens (Br, Cl, I) reduces electron density in the aromatic system, rendering the compound electrophilic at specific positions. The iodine atom, due to its larger atomic radius, introduces steric hindrance that may direct reaction pathways toward less congested sites. For instance, Suzuki-Miyaura cross-coupling reactions are likely to occur preferentially at the bromine or chlorine positions rather than the iodine site.
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine typically involves sequential halogenation steps. A plausible route begins with the iodination of imidazo[1,2-a]pyridine at the 8-position using in the presence of a Lewis acid catalyst. Subsequent bromination and chlorination could be achieved via electrophilic aromatic substitution (EAS) using and , respectively, under controlled conditions.
Critical Reaction Parameters:
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Temperature: EAS reactions often proceed at 0–50°C to balance reactivity and selectivity.
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Solvents: Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) are preferred.
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Catalysts: or may facilitate halogenation.
Industrial-Scale Production
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s halogenated scaffold serves as a precursor for designing kinase inhibitors and antimicrobial agents. For example:
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Anticancer Agents: Bromine and iodine substituents enable functionalization via cross-coupling to attach pharmacophores targeting oncogenic kinases.
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Antimicrobials: Imidazo[1,2-a]pyridines exhibit activity against Mycobacterium tuberculosis; halogenation may enhance membrane permeability .
Materials Science
Trihalogenated derivatives are precursors for conductive polymers and organic light-emitting diodes (OLEDs). The heavy iodine atom could improve intersystem crossing efficiency in optoelectronic materials.
Reaction Chemistry
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-couplings:
Table 2: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh), ArB(OH) | Aryl-substituted derivatives |
| Buchwald-Hartwig Amination | Pd(dba), Xantphos | Aminated analogues |
Oxidation and Reduction
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Oxidation: Treatment with under acidic conditions could yield pyridine N-oxide derivatives.
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Reduction: Catalytic hydrogenation (, Pd/C) might saturate the imidazole ring, altering electronic properties.
Biological Activity and Mechanisms
While direct studies on 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine are lacking, analogues demonstrate:
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Kinase Inhibition: Halogenated imidazo[1,2-a]pyridines inhibit ABL1 and SRC kinases by occupying hydrophobic pockets .
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Antiviral Effects: Structural similarity to reported SARS-CoV-2 main protease inhibitors suggests potential antiviral utility.
Comparison with Related Compounds
Table 3: Halogenated Imidazo[1,2-a]pyridine Derivatives
| Compound | Halogen Positions | Key Applications |
|---|---|---|
| 6-Bromo-2-chloroimidazo[1,2-a]pyridine | 2,6 | Kinase inhibitor scaffolds |
| 8-Iodoimidazo[1,2-a]pyridine | 8 | Radiolabeling probes |
The trihalogenated derivative’s unique substitution pattern enables multifunctionalization, distinguishing it from mono- or dihalogenated counterparts.
Challenges and Future Directions
Synthetic Optimization
Developing regioselective halogenation methods remains critical. Photoredox catalysis could offer milder alternatives to traditional EAS.
Biological Screening
Priority areas include:
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In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).
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Antimicrobial profiling using disk diffusion or microdilution techniques.
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